2-(Azocan-2-YL)cyclohexan-1-one

Beschreibung

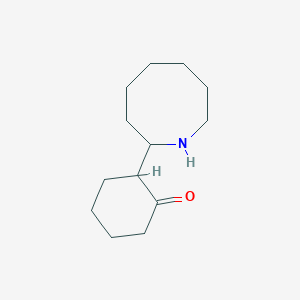

2-(Azocan-2-YL)cyclohexan-1-one is an eight-membered N-containing heterocyclic compound featuring a cyclohexanone backbone fused with an azocane ring. Its molecular formula is C₁₂H₂₁NO (base form) or C₁₂H₂₂ClNO (hydrochloride form), with a molecular weight of 195.30 g/mol (base) or 231.77 g/mol (hydrochloride) .

Eigenschaften

Molekularformel |

C13H23NO |

|---|---|

Molekulargewicht |

209.33 g/mol |

IUPAC-Name |

2-(azocan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C13H23NO/c15-13-9-5-4-7-11(13)12-8-3-1-2-6-10-14-12/h11-12,14H,1-10H2 |

InChI-Schlüssel |

ZAKYGIANSSNMKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCNC(CC1)C2CCCCC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-YL)cyclohexan-1-one typically involves the reaction of cyclohexanone with azocane under specific conditions. One practical route involves the use of inexpensive starting materials and reagents, achieving the transformation with a yield of 53% . The reaction conditions include NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azocan-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.

Reduction: Reduction reactions can be performed using reagents like Al-Ni alloy in aqueous KOH.

Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: NaClO/TEMPO/KBr in aqueous conditions.

Reduction: Al-Ni alloy in aqueous KOH.

Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Azocan-2-YL)cyclohexan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for constructing various target molecules.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Used in the synthesis of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-(Azocan-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Ring Size and Conformational Flexibility

The azocane ring (8-membered) in 2-(Azocan-2-YL)cyclohexan-1-one distinguishes it from the 7-membered azepane analogs (e.g., 2-(azepan-2-yl)cyclohexan-1-one hydrochloride, CAS 1384429-00-8).

Table 1: Structural Comparison of Azocane vs. Azepane Derivatives

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 8 | C₁₂H₂₁NO | 195.30 | Reduced steric strain |

| 2-(Azepan-2-YL)cyclohexan-1-one | 7 | C₁₂H₂₁NO | 195.30 | Higher ring strain |

| 2-(Azepan-2-YL)cyclohexan-1-one HCl | 7 | C₁₂H₂₂ClNO | 231.77 | Enhanced solubility (salt form) |

Substituent Effects on Reactivity and Bioactivity

A. Aromatic Substitutions :

- Methoxetamine (MXE): A controlled psychoactive substance, 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (C₁₅H₂₁NO₂, MW 255.33), demonstrates how methoxy and ethylamino groups enhance CNS activity. In contrast, this compound lacks aromatic substituents, likely reducing receptor affinity .

- Fluorexetamine (FXE): 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (C₁₄H₁₈FNO, MW 247.30) highlights the role of halogen substituents in modulating lipophilicity and metabolic stability .

B. Heterocyclic Additions :

- Furan Derivatives : Compounds like 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one (C₁₆H₁₅FO₂ , MW 258.29) exhibit altered electronic properties due to the electron-withdrawing fluorine atom, affecting reactivity in catalytic applications .

Table 2: Substituent Impact on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| This compound | Azocane ring | 195.30 | High flexibility |

| Methoxetamine (MXE) | 3-Methoxyphenyl, ethylamino | 255.33 | Psychoactive activity |

| Fluorexetamine (FXE) | 3-Fluorophenyl, ethylamino | 247.30 | Enhanced lipophilicity |

| 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one | 4-Fluorophenyl, furan | 258.29 | Catalytic reactivity |

Biologische Aktivität

2-(Azocan-2-YL)cyclohexan-1-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 177.26 g/mol. The compound features a cyclohexanone moiety linked to an azocane ring, which is significant for its biological interactions.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : In vitro assays demonstrated that related compounds showed significant inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are often implicated in metabolic disorders.

- Carbohydrate-Hydrolyzing Enzymes : Studies have shown that derivatives of this compound can inhibit enzymes such as alpha-glucosidase, which is critical in glucose metabolism. This inhibition could have implications for managing diabetes .

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | 75% | 20 |

| Beta-galactosidase | 60% | 25 |

Hypolipidemic Effects

The hypolipidemic effects of this compound have also been investigated. Compounds with similar structures have been shown to reduce lipid levels in animal models, indicating potential benefits for cardiovascular health.

- Case Study : In a study involving hyperlipidemic rats, administration of related compounds resulted in a significant decrease in total cholesterol and triglycerides, highlighting their therapeutic potential .

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and enhancing the body’s antioxidant defenses.

- Enzyme Interaction : By binding to the active sites of carbohydrate-hydrolyzing enzymes, it effectively reduces glucose absorption.

- Lipid Metabolism Modulation : It may influence lipid metabolism pathways, promoting the excretion or breakdown of lipids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.